1,1,3-Trimethylcyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHYUIZSOIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871083 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4516-69-2 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,3-Trimethylcyclopentane chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,1,3-Trimethylcyclopentane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 4516-69-2), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The information is structured to deliver foundational knowledge, practical application insights, and critical safety data.

Molecular Identity and Structural Characteristics

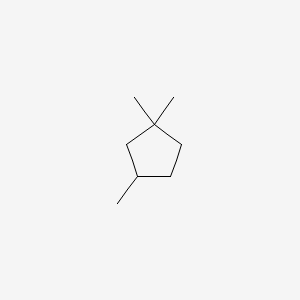

This compound is a saturated alicyclic hydrocarbon.[1] Its structure consists of a five-membered cyclopentane ring substituted with three methyl groups. Two of these methyl groups are attached to the same carbon atom (C1), creating a gem-dimethyl group, while the third is located at the C3 position.[1] This arrangement results in a chiral center at the C3 position, meaning the molecule can exist as two enantiomers, (R)- and (S)-1,1,3-trimethylcyclopentane, as well as a racemic mixture.[2][3]

The presence and arrangement of the methyl groups significantly influence the molecule's steric profile and, consequently, its physical properties and reactivity.[4] The gem-dimethyl group, in particular, introduces considerable steric hindrance around one face of the molecule.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4516-69-2 | [1][5][6] |

| Molecular Formula | C₈H₁₆ | [5][7][8] |

| Molecular Weight | 112.21 g/mol | [5][8] |

| IUPAC Name | This compound | [6][8] |

| InChI | InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | [5][6] |

| InChIKey | OBKHYUIZSOIEPG-UHFFFAOYSA-N | [5][6] |

| SMILES | CC1CCC(C)(C)C1 |[5][8] |

Physicochemical Properties

This compound is a colorless liquid with properties characteristic of a low-molecular-weight alkane.[1] Its branched, cyclic structure results in a relatively low boiling point and melting point compared to its straight-chain C8 alkane isomer, n-octane.

Table 2: Core Physical and Thermodynamic Properties

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Boiling Point | 104.9 | °C (at 760 mmHg) | [1][7] |

| Melting Point | -14.2 | °C | [1][7] |

| Density | ~0.762 - 0.8 | g/cm³ | [1][7] |

| Flash Point | 6.4 | °C | [1][7] |

| Vapor Pressure | 35.2 - 39.7 | mmHg (at 25°C) | [1][7] |

| Refractive Index | ~1.418 | [1][7] | |

| Enthalpy of Vaporization (ΔvapH°) | 36.00 | kJ/mol | [5] |

| Enthalpy of Fusion (ΔfusH°) | 5.18 | kJ/mol | [5] |

| Octanol/Water Partition Coeff. (logP) | 2.83 - 3.6 | |[1][2][5] |

Solubility and Solvent Behavior

The solubility profile of this compound is dictated by its non-polar nature.[9]

-

Aqueous Solubility : It exhibits very limited solubility in water.[9] Experimental data indicates a solubility of approximately 3.73 mg/L at 25°C.[10] This is due to the absence of any polar functional groups capable of forming hydrogen bonds with water molecules.[9]

-

Organic Solvent Solubility : In accordance with the "like dissolves like" principle, it is readily soluble in non-polar organic solvents such as hexane, toluene, and benzene.[9] This property makes it useful as a non-polar solvent or as a component in solvent mixtures for various chemical processes.[1]

Chemical Reactivity and Stability

As a saturated cycloalkane, this compound is characterized by high stability and low reactivity under standard conditions.[1]

-

Inertness : The molecule lacks reactive functional groups, and its carbon-carbon and carbon-hydrogen bonds are strong and non-polar, rendering it resistant to attack by most acids, bases, and mild oxidizing or reducing agents. It does not undergo hydrolysis.[11]

-

Combustion : Like all hydrocarbons, it is flammable and will undergo combustion in the presence of an oxidant (like oxygen) and an ignition source, producing carbon dioxide and water.[12]

-

Radical Reactions : Under conditions that promote the formation of free radicals (e.g., high temperatures or UV light), it can undergo free-radical substitution reactions, typically halogenation.

-

Incompatibilities : It is incompatible with strong oxidizing agents, which can react vigorously.[12]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) data is available through the NIST Mass Spectrometry Data Center.[8][13] Key fragmentation patterns would include the loss of methyl groups (M-15) and larger alkyl fragments, leading to characteristic peaks. The most abundant peaks (top peaks) are observed at m/z 55 and 56, with another significant peak at m/z 41.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions corresponding to C-H stretching and bending vibrations. Strong peaks are expected in the 2850-3000 cm⁻¹ region (C-H stretching) and around 1365-1465 cm⁻¹ (C-H bending). Vapor phase IR spectra are available for reference.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific experimental spectra are not provided in the search results, ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum would show distinct signals for the two geminal methyl groups, the lone methyl group at C3, and the methylene and methine protons on the cyclopentane ring, with chemical shifts and multiplicities determined by their local electronic environments and spin-spin coupling. ¹³C NMR would similarly show distinct signals for the different carbon atoms in the molecule.

Analytical Methodologies: A Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile compounds like this compound in complex mixtures, such as gasoline or environmental samples.[4]

Objective: To confirm the identity and purity of a this compound sample.

Causality in Method Design:

-

Injector: A split/splitless injector is used in split mode to prevent column overloading with a neat or concentrated sample, ensuring sharp chromatographic peaks.

-

Column: A non-polar column (e.g., DB-5ms, HP-5ms) is chosen because its stationary phase is chemically similar to the non-polar analyte, ensuring good separation based on boiling point.

-

Temperature Program: A temperature ramp is employed to ensure that volatile components elute quickly while providing sufficient resolution for less volatile impurities.

-

Detector: A mass spectrometer provides both quantitative data (peak area) and qualitative data (mass spectrum) for definitive identification by comparison to a spectral library (e.g., NIST).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4516-69-2(Cyclopentane,1,1,3-trimethyl-) | Kuujia.com [kuujia.com]

- 3. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4516-69-2 | Benchchem [benchchem.com]

- 5. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]

- 7. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]

- 8. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1,1,3-Trimethylcyclopentane

This guide provides a comprehensive technical overview of the essential physical properties of 1,1,3-trimethylcyclopentane (CAS No: 4516-69-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of values to explore the structural basis for these properties and the experimental methodologies required for their accurate determination.

Introduction and Molecular Identity

This compound is a saturated alicyclic hydrocarbon with the molecular formula C₈H₁₆.[1][2] As a cycloalkane, its chemical behavior is characterized by low reactivity, a trait stemming from the stability of its carbon-carbon single bonds.[1] The molecule consists of a five-membered cyclopentane ring substituted with three methyl groups: two attached to the first carbon atom (a gem-dimethyl group) and one at the third position. This specific substitution pattern creates a chiral center at the C-3 position, though the compound is often supplied and utilized as a racemic mixture.

Its primary significance in industrial applications lies in its use as a component in high-octane gasoline and as a specialized solvent.[3] In a research context, its rigid, substituted structure makes it an excellent model compound for studying the influence of steric hindrance on chemical reactivity and physical characteristics.[3]

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 4516-69-2

-

Molecular Formula: C₈H₁₆

-

Molecular Weight: 112.21 g/mol

-

Canonical SMILES: CC1CCC(C)(C)C1

Core Physicochemical Properties: A Quantitative Summary

The physical properties of this compound are dictated by its non-polar nature and molecular weight. The intermolecular forces are primarily weak van der Waals (London dispersion) forces, which accounts for its relatively low boiling point and melting point. The following table summarizes its key quantitative physical properties for easy reference.

| Property | Value | Units | Source(s) |

| Molecular Weight | 112.21 | g/mol | [1][2] |

| Density | 0.762 | g/cm³ at 20°C | |

| Boiling Point | 104.9 | °C at 760 mmHg | [4] |

| Melting Point | -14.2 | °C | |

| Flash Point | 6.4 | °C (Closed Cup) | |

| Vapor Pressure | 39.7 | mmHg at 25°C | |

| Refractive Index (nᴅ) | 1.418 | at 20°C | |

| Water Solubility | 3.73 | mg/L at 25°C | [1] |

Experimental Determination of Physical Properties

Accurate characterization of a compound's physical properties is a cornerstone of chemical research and development. It validates identity, purity, and provides critical data for process design and safety assessments. The following sections detail robust, self-validating protocols for determining the key physical properties of a volatile liquid hydrocarbon like this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid sample is crucial for ensuring efficiency and data integrity. It begins with sample verification and proceeds through a series of non-destructive tests before culminating in potentially destructive ones like flash point testing.

Caption: Workflow for Physicochemical Characterization of a Liquid Hydrocarbon.

Density Determination

Causality: Density is a fundamental property used to confirm substance identity and purity. The pycnometer method is chosen for its high precision with liquid samples.[5] It works by accurately determining the mass of a precisely known volume of the liquid, thereby allowing for a direct calculation of density.[6] Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.[5]

Protocol (Pycnometer Method):

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).

-

Tare Weight: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.[7]

-

Calibration (if volume is unknown): Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh. Using the known density of water at that temperature, calculate the precise internal volume of the pycnometer.[6]

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

-

Equilibration: Place the filled pycnometer in a thermostatic bath set to a standard temperature (e.g., 20.0 °C ± 0.1 °C) until thermal equilibrium is reached.[7]

-

Final Weighing: Insert the stopper, ensuring the liquid fills the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

Calculation:

-

Mass of liquid (m_liquid) = m₂ - m₁

-

Density (ρ) = m_liquid / Pycnometer Volume

-

Boiling Point Determination

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] It is a key indicator of volatility and purity; impurities can broaden the boiling range. For small sample volumes, the Thiele tube or micro-reflux method is preferred for safety and efficiency.[10] This method relies on observing the temperature at which a dynamic equilibrium is established between the liquid and vapor phases.

Protocol (Thiele Tube Method):

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., 75x12 mm).

-

Capillary Insertion: Take a capillary tube sealed at one end and place it, open-end down, into the liquid in the test tube.[10]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[9]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.[10]

-

Equilibrium Point: Continue heating until a rapid, continuous stream of bubbles is observed. Remove the heat.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[9][10] This signifies that the external pressure has just overcome the vapor pressure of the liquid.

-

Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[8]

Refractive Index Measurement

Causality: The refractive index, a measure of how light bends when passing through a substance, is a unique physical constant for a pure compound under specific conditions (temperature and wavelength).[11][12] It is highly sensitive to impurities, making it an excellent tool for quality control. An Abbe refractometer is the standard instrument for this measurement, offering high precision.[12]

Protocol (Based on ASTM D1218):

-

Instrument Calibration: Turn on the refractometer and its circulating water bath, setting it to 20.0 °C. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).[13]

-

Sample Application: Open the prism assembly of the refractometer. Using a pipette, place 2-3 drops of this compound onto the surface of the lower prism.[14]

-

Measurement: Close the prisms. Allow a few minutes for the sample to reach thermal equilibrium.

-

Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the instrument's scale. Record the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).

Flash Point Determination

Causality: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15] This is a critical safety parameter for handling, storage, and transportation. The Pensky-Martens closed-cup method (ASTM D93) is standard for petroleum products and related volatile liquids because the closed cup simulates conditions in a contained space, providing a conservative and safe assessment of flammability.[16][17]

Protocol (Pensky-Martens Closed Cup, ASTM D93):

-

Apparatus: Use a manual or automated Pensky-Martens closed-cup tester.[18]

-

Sample Preparation: Fill the test cup with this compound to the marked filling line (approximately 75 mL).[19]

-

Heating: Place the lid on the cup and begin heating the sample at a controlled rate (5-6 °C/min for Procedure A). The sample must be stirred at a specified rate (90-120 rpm).[18]

-

Ignition Test: As the temperature rises, apply an ignition source (a small flame) into the vapor space of the cup at regular temperature intervals. For a low expected flash point, this begins at least 23 °C below the expected value and is repeated every 1 °C.[17]

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[16]

-

Recording: Record the temperature at which the flash occurs.

Solubility and Environmental Fate

As a non-polar hydrocarbon, this compound exhibits very low solubility in polar solvents like water (3.73 mg/L).[1] Following the principle of "like dissolves like," it is miscible with other non-polar organic solvents such as hexane, toluene, and diethyl ether. This low water solubility means it will not readily hydrolyze in the environment.[1] Its volatility, indicated by its vapor pressure, suggests that in the event of a release, evaporation into the atmosphere would be a primary mode of environmental transport.

Safety and Handling

This compound is a flammable liquid with a low flash point.[16] Standard precautions for handling flammable organic compounds should be observed, including working in a well-ventilated area (preferably a fume hood), avoiding ignition sources, and using appropriate personal protective equipment (gloves, safety glasses). Overexposure may cause skin and eye irritation, and inhalation of high concentrations of vapor can have anesthetic effects such as dizziness and headache.[3]

Conclusion

The physical properties of this compound are a direct consequence of its molecular structure. Its status as a non-polar, volatile, and flammable C₈ cycloalkane defines its behavior and applications. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of this and similar compounds, underscoring the importance of precise methodology in scientific research and industrial quality control. The integration of these validated techniques ensures a comprehensive understanding of the compound, from its fundamental identity to its critical safety parameters.

References

- ASTM International. (n.d.). D93-20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- ASTM International. (2021). D1218-21: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.

- ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. The ANSI Blog. Retrieved from https://blog.ansi.org/astm-d93-20-flash-point-penskey-martens-closed-cup/

- ASTM International. (n.d.). Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- Applied Technical Services. (n.d.). ASTM D1218 Testing. Retrieved from https://www.

- Petrolube. (n.d.). ASTM D93: Flash Point, Pensky-Martens Closed Cup. Retrieved from https://www.petrolube.com/test-method/astm-d93-flash-point-pensky-martens-closed-cup/

- MaTestLab. (2025). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from https://www.matestlab.com/us/lab/astm-d1218-standard-test-method-for-refractive-index-and-refractive-dispersion-of-hydrocarbon-liquids

- ASTM International. (2011). D93-11: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

- Scribd. (n.d.). ASTM D1218-21. Retrieved from https://www.scribd.com/document/569805096/ASTM-D1218-21

- ASTM International. (2021). D1218-12(2021): Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from https://www.astm.org/d1218-12r21.html

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/

- Unknown. (n.d.). Determination of Boiling Points.

- Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from https://ised-isde.canada.

- Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.2.

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

- Unknown. (n.d.). Density Determination by Pycnometer.

- Research and Reviews. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from https://www.rroij.

- University of Utah Chemical Engineering. (2008). Pycnometer. Retrieved from https://www.che.utah.edu/~tony/chen4903/pycnometer.pdf

- The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from http://www.chymist.

- Studylib. (n.d.). Density Determination by Pycnometer: Lab Manual. Retrieved from https://studylib.

- ESSLAB. (n.d.). This compound.

- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.pdf

- University of Georgia, Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from https://cais.uga.

- Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from https://www.creative-biolabs.

- Guidechem. (n.d.). This compound 4516-69-2 wiki. Retrieved from https://www.guidechem.com/wiki/1,1,3-TRIMETHYLCYCLOPENTANE-cas-4516-69-2.html

- The Good Scents Company. (n.d.). 1,1,3-trimethyl cyclopentane. Retrieved from http://www.thegoodscentscompany.

- National Institutes of Health. (n.d.). Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10960829/

- NIST. (n.d.). Cyclopentane, 1,1,3-trimethyl-. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C4516692&Mask=4

- Benchchem. (n.d.). This compound. Retrieved from https://www.benchchem.com/product/bcp20615

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]

- 3. This compound | 4516-69-2 | Benchchem [benchchem.com]

- 4. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]

- 5. studylib.net [studylib.net]

- 6. che.utah.edu [che.utah.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. atslab.com [atslab.com]

- 12. matestlabs.com [matestlabs.com]

- 13. store.astm.org [store.astm.org]

- 14. scribd.com [scribd.com]

- 15. store.astm.org [store.astm.org]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. nazhco.com [nazhco.com]

- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 19. petrolube.com [petrolube.com]

An In-depth Technical Guide to the Synthesis of 1,1,3-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,1,3-Trimethylcyclopentane, a saturated cycloalkane, holds significant interest in various fields, from fundamental organic chemistry to the development of high-energy-density fuels. Its specific isomeric structure presents unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound, delving into the mechanistic underpinnings of each approach and offering detailed experimental insights. As a senior application scientist, the aim is to furnish researchers with a robust and critical understanding of the available synthetic routes, enabling informed decisions in experimental design and execution.

Introduction to this compound

This compound (C₈H₁₆) is a hydrocarbon featuring a five-membered cyclopentane ring substituted with three methyl groups. The gem-dimethyl groups at the C1 position and the single methyl group at the C3 position create a distinct stereochemical environment, influencing its physical and chemical properties. This structure is of particular interest in the study of conformational analysis and reaction mechanisms. Furthermore, branched cycloalkanes like this compound are valuable components in advanced fuels due to their high density and favorable combustion properties.

This guide will explore the key synthetic strategies for obtaining this compound, focusing on the logic behind the chosen methodologies and providing practical, field-proven insights.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. The primary strategies discussed herein are:

-

Multi-step Synthesis from 3-Methylcyclopentanone: A classical approach involving the sequential introduction of methyl groups via Grignard reaction, followed by reduction.

-

Intramolecular Cyclization of Acyclic Precursors: A strategy that constructs the cyclopentane ring from a suitably substituted open-chain molecule.

-

Skeletal Isomerization of Cycloalkanes: A method involving the rearrangement of the carbon skeleton of other C8 cycloalkanes under catalytic conditions.

Method 1: Multi-step Synthesis from 3-Methylcyclopentanone

This approach builds the target molecule by modifying a pre-existing cyclopentane ring. The key is the controlled, sequential addition of methyl groups to the 3-methylcyclopentanone backbone.

Causality of Experimental Choices

The choice of 3-methylcyclopentanone as a starting material is strategic as it already contains the cyclopentane core and one of the required methyl groups in the correct relative position. The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds by adding a nucleophilic organometallic species to a carbonyl group. The subsequent Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones to their corresponding alkanes under basic conditions, which is often preferred over acidic methods like the Clemmensen reduction for substrates that may be sensitive to acid-catalyzed rearrangements.[1]

Reaction Pathway

The synthesis proceeds in two main stages:

-

Nucleophilic Addition of a Methyl Group: 3-Methylcyclopentanone is reacted with a methyl Grignard reagent (methylmagnesium bromide or iodide) to form the tertiary alcohol, 1,3-dimethylcyclopentanol.

-

Introduction of the Gem-Dimethyl Group and Reduction: This is a conceptual challenge. A direct second Grignard addition is not possible. A more viable, though multi-step, alternative involves the conversion of the ketone to an intermediate that can be further alkylated and then reduced. A more direct conceptual pathway involves the synthesis of 1,1,3-trimethylcyclopentan-2-one as a key intermediate, followed by its reduction.

A plausible synthetic sequence is outlined below:

Figure 1: Conceptual multi-step synthesis from 3-methylcyclopentanone.

Detailed Experimental Protocol (Hypothetical Pathway)

This protocol outlines a plausible, albeit challenging, route that would require significant optimization. A more practical laboratory synthesis would likely involve the preparation of a suitable ketone precursor to this compound.

Step 1: Synthesis of 1,3-Dimethylcyclopentanol [2]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-methylcyclopentanone in anhydrous diethyl ether to the stirred Grignard reagent.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude 1,3-dimethylcyclopentanol by fractional distillation.

Step 2: Synthesis of this compound via a Ketone Intermediate (e.g., 2,2,4-trimethylcyclopentanone - hypothetical)

Note: The direct synthesis of 2,2,4-trimethylcyclopentanone is not straightforward. This section is illustrative of the type of intermediate that would be required.

Hypothetical Step 2a: Synthesis of 2,2,4-Trimethylcyclopentanone

This would likely involve a multi-step process, potentially starting from a different precursor.

Step 2b: Wolff-Kishner Reduction of 2,2,4-Trimethylcyclopentanone [1][3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the hypothetical 2,2,4-trimethylcyclopentanone, a slight excess of hydrazine hydrate, and a high-boiling solvent such as diethylene glycol.

-

Base Addition: Add several equivalents of potassium hydroxide pellets.

-

Reaction: Heat the mixture to reflux. Initially, water and excess hydrazine will distill off. As the temperature rises to around 180-200°C, the reduction will proceed, evidenced by the evolution of nitrogen gas.

-

Workup: After the gas evolution ceases, cool the reaction mixture and dilute with water. Extract the product with a low-boiling hydrocarbon solvent like pentane.

-

Purification: Wash the organic extract with dilute acid and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent by distillation. The crude this compound can be further purified by fractional distillation.

Method 2: Intramolecular Cyclization of Acyclic Precursors

This elegant strategy involves the formation of the cyclopentane ring from an open-chain molecule that is designed to cyclize in a predictable manner.

Causality of Experimental Choices

The key to this approach is the selection of an acyclic precursor that contains the correct number of carbon atoms and the desired substitution pattern. Acid-catalyzed cyclization is a common method for forming five-membered rings from unsaturated alcohols or dienes. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate, along with steric factors, will dictate the final product distribution. For example, the cyclization of a molecule like 2,4-dimethyl-6-hepten-2-ol could theoretically lead to a trimethylcyclopentane derivative.

Reaction Pathway

Figure 2: General pathway for intramolecular cyclization.

Illustrative Example: Cyclization of Citronellol Derivatives

While not a direct synthesis of this compound, the acid-catalyzed cyclization of citronellal is a well-studied example of forming a substituted cyclohexane ring, which illustrates the principles of intramolecular cyclization.[3] Similar principles could be applied to an appropriately designed acyclic precursor to form a five-membered ring.

Method 3: Skeletal Isomerization of Cycloalkanes

This method involves the rearrangement of the carbon skeleton of an existing C8 cycloalkane, such as a trimethylcyclohexane or another trimethylcyclopentane isomer, into the desired this compound.

Causality of Experimental Choices

Skeletal isomerization reactions are typically carried out at elevated temperatures and pressures over solid acid catalysts, such as zeolites or sulfated zirconia.[4] The reaction proceeds through carbocation intermediates, and the product distribution is often governed by thermodynamic stability. Achieving high selectivity for a specific isomer like this compound can be challenging and requires careful selection of the catalyst and optimization of reaction conditions.

Reaction Pathway

Figure 3: General pathway for skeletal isomerization.

This method is more common in industrial applications, such as petroleum refining, where mixtures of isomers are often produced and then separated. For laboratory-scale synthesis of a pure isomer, this approach is generally less practical due to the difficulty in controlling the reaction and separating the products.

Data Summary

| Synthesis Method | Starting Material(s) | Key Reagents/Catalyst | Typical Conditions | Yield | Purity |

| Multi-step Synthesis | 3-Methylcyclopentanone | CH₃MgBr, Hydrazine, KOH | Stepwise, variable T | Moderate | Potentially high with purification |

| Intramolecular Cyclization | Acyclic diene or alcohol | Strong acid (e.g., H₂SO₄) | Varies, often elevated T | Variable | Often a mixture of isomers |

| Skeletal Isomerization | Other C₈ cycloalkanes | Solid acid (e.g., Zeolite) | High T and P | Variable | Mixture of isomers |

Note: The yields and purities are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here are general estimates.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. The multi-step synthesis from a functionalized cyclopentane precursor, such as 3-methylcyclopentanone, offers a more controlled and predictable approach for laboratory-scale synthesis, although it may involve multiple steps. Intramolecular cyclization and skeletal isomerization are powerful techniques, particularly for industrial applications, but often result in mixtures of isomers that require efficient separation methods.

Future research in this area may focus on the development of novel catalytic systems that can achieve the direct and selective synthesis of this compound from readily available starting materials. This could involve the design of shape-selective zeolites for isomerization reactions or the development of new organometallic catalysts for highly specific cyclization reactions. Such advancements would not only be of academic interest but also have significant implications for the production of advanced fuels and specialty chemicals.

References

- Synthesis of B. 2,3,3-Trimethyl-1-cyclopentene-1-acetic acid (β-campholenic acid). [URL: https://www.chemsynthesis.com/base/chemical-structure/17496.html]

- Chuah, G. K., et al. (2001). Cyclisation of Citronellal to Isopulegol Catalysed by Hydrous Zirconia and Other Solid Acids. Journal of Catalysis, 200(2), 352-359. [URL: https://www.researchgate.net/publication/244383181_Cyclisation_of_Citronellal_to_Isopulegol_Catalysed_by_Hydrous_Zirconia_and_Other_Solid_Acids]

- Wolff–Kishner reduction. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction]

- Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011038/]

- Technical Support Center: Synthesis of 1,3-Dimethylcyclopentanol. Benchchem. [URL: https://www.benchchem.com/product/b2108/technical-support]

- Newman, S. G., et al. (2014). Rapid Wolff–Kishner Reductions in a silicon carbide microreactor. Green Chemistry, 16(1), 176-180. [URL: https://dspace.mit.edu/handle/1721.1/91039]

- A Simple Modification of the Wolff-Kishner Reduction. pubs.acs.org. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01180a051]

- Application Notes and Protocols: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation. Benchchem. [URL: https://www.benchchem.

- Cyclopentane, 1,1,3-trimethyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4516692]

- 1,1,3-trimethyl cyclopentane, 4516-69-2. The Good Scents Company. [URL: https://www.thegoodscentscompany.

- This compound | CAS#:4516-69-2. Chemsrc. [URL: https://www.chemsrc.com/en/cas/4516-69-2_1143897.html]

- Cyclopentane synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/cyclo/cyclopentanes.shtm]

- Cyclization Cascades Initiated by 1,6-Conjugate Addition. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2670966/]

- Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7952579/]

- Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [URL: https://www.youtube.

- US7279605B2 - Synthesis of cyclopentenones. Google Patents. [URL: https://patents.google.

- This compound 4516-69-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/1,1,3-trimethylcyclopentane-cas-4516-69-2.html]

- (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/59954436]

- 2-methyl-1,3-cyclopentanedione. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0181]

- This compound | C8H16 | CID 20615. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20615]

- First Direct Synthesis of Optically Active 3-Methylcyclopentene. ResearchGate. [URL: https://www.researchgate.net/publication/285741695_First_Direct_Synthesis_of_Optically_Active_3-Methylcyclopentene]

- Analogues of α‐Campholenal (= (1R)‐2,2,3‐Trimethylcyclopent‐3‐ene‐1‐acetaldehyde) as Building Blocks for (+)‐β‐Necrodol (= (1S,3S)‐2,2,3‐Trimethyl‐4‐methylenecyclopentanemethanol) and Sandalwood‐like Alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/230154013_Analogues_of_a-Campholenal_1R-223-Trimethylcyclopent-3-ene-1-acetaldehyde_as_Building_Blocks_for_-b-Necrodol_1S3S-223-Trimethyl-4-methylenecyclopentanemethanol_and_Sandalwood-like_Alcohols]

- 1,3-Dimethylcyclopentane | C7H14 | CID 17149. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17149]

- Organocatalytic C(sp²)−H alkylation of cyclopentene‐1,3‐dione using nitroalkane as alkyl donor. ResearchGate. [URL: https://www.researchgate.net/figure/Organocatalytic-C-sp-H-alkylation-of-cyclopentene-13-dione-using-nitroalkane-as-alkyl_fig13_335011925]

- cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_3-Dimethylcyclopentane]

- Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc02213a]

- Synthesis of 6,6-Dimethyltricyclo[5.4.0.02,8]undecane-2,9-diol for (ent-)Longipinane-type Sesquiterpenoids Using Two Types of Radical Cyclization Reactions. ResearchGate. [URL: https://www.researchgate.

- Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. pubs.rsc.org. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25916a]

- Lewis Acid Catalyzed Tandem 1,4-Conjugate Addition/Cyclization of in Situ Generated Alkynyl o-Quinone Methides and Electron-Rich Phenols: Synthesis of Dioxabicyclo[3.3.1]nonane Skeletons. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29975066/]

- Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. ResearchGate. [URL: https://www.researchgate.

- Lewis Acid Catalyzed Cyclization Reactions of Ethenetricarboxylates via Intramolecular Hydride Transfer. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Nucleophilic Intramolecular Cyclization Reactions of Alkynechalcogenolates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Intramolecular-Cyclization-Reactions-Abramov-Dehaen/0f1d1e4b8e2b3c4b9b9c8e8e8e8e8e8e8e8e8e8e]

- US5113012A - Process for the production of 1,3-cyclopentanedione. Google Patents. [URL: https://patents.google.

Sources

An In-depth Technical Guide to the Structural Isomers of 1,1,3-Trimethylcyclopentane

This guide provides a comprehensive exploration of the structural isomers of 1,1,3-trimethylcyclopentane, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of their structure, properties, and characterization, grounding our discussion in established chemical principles and validated experimental protocols.

Section 1: Introduction to Isomerism in Trimethylcyclopentanes

In the field of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—represent a fundamental concept with profound implications for chemical reactivity, biological activity, and material properties. The trimethylcyclopentane family, with the shared molecular formula C₈H₁₆, serves as an excellent model for exploring both constitutional isomerism and stereoisomerism.

Constitutional (Structural) Isomers arise from different connectivity of atoms. For trimethylcyclopentane, this means the three methyl groups can be attached to the five-membered ring in various patterns, leading to distinct compounds such as:

-

1,1,2-Trimethylcyclopentane

-

This compound

-

1,2,3-Trimethylcyclopentane

-

1,2,4-Trimethylcyclopentane

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms. This is particularly relevant for substituted cycloalkanes, where substituents can be oriented above or below the ring plane (cis/trans isomerism) and chiral centers can give rise to enantiomers and diastereomers.

The cyclopentane ring itself is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate the strain from eclipsing interactions between adjacent substituents.[1] This conformational flexibility is a critical factor influencing the physical and chemical properties of its derivatives.

Section 2: Core Focus: this compound

This compound is a saturated alicyclic hydrocarbon. Its structure is characterized by a five-membered carbon ring with two methyl groups attached to the first carbon (a gem-dimethyl group) and one methyl group on the third carbon.

Structure and Stereoisomerism

The presence of a substituent on the C-3 carbon introduces a chiral center. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (3R)-1,1,3-trimethylcyclopentane and (3S)-1,1,3-trimethylcyclopentane. These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in opposite directions. While they have identical physical properties in a non-chiral environment (e.g., boiling point, density), their interactions with other chiral molecules, such as biological receptors, can differ significantly.

Caption: Enantiomers of this compound.

Physical and Chemical Properties

This compound is a colorless liquid with low water solubility, a characteristic typical of non-polar hydrocarbons.[2][3] Its physical properties are critical for applications in solvents and fuels and for designing separation and purification processes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [4] |

| Molecular Weight | 112.21 g/mol | [4] |

| CAS Number | 4516-69-2 | [4] |

| Boiling Point | 104.9 °C at 760 mmHg | [2][5] |

| Density | ~0.8 g/cm³ | [5] |

| Water Solubility | 3.73 mg/L at 25 °C | [2] |

| Vapor Pressure | 35.2 mmHg at 25°C | [5] |

Spectroscopic Characterization

The unambiguous identification of this compound and its distinction from other isomers relies heavily on spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet corresponding to the six protons of the gem-dimethyl group at C-1. The methyl group at C-3 would appear as a doublet due to coupling with the adjacent proton. The remaining ring protons would produce complex multiplets.

-

¹³C NMR: The carbon spectrum would display distinct signals for the quaternary carbon at C-1, the methine carbon at C-3, the three methyl carbons, and the remaining methylene carbons of the ring. The chemical shifts provide a unique fingerprint for the isomer.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically results in a molecular ion peak (m/z = 112) and a characteristic fragmentation pattern. The loss of a methyl group (m/z = 97) is a common fragmentation pathway. NIST provides reference mass spectra for this compound.[6]

Section 3: Other Structural Isomers of Trimethylcyclopentane

A comprehensive understanding of this compound requires comparison with its constitutional isomers, which exhibit different properties due to their unique substitution patterns.

1,2,3-Trimethylcyclopentane

This isomer has three adjacent methyl groups, creating three stereocenters. This leads to a greater complexity of stereoisomers, including two meso compounds and one pair of enantiomers.[7][8]

-

(1α,2α,3α)-isomer: All methyl groups are cis to each other. This molecule has a plane of symmetry and is therefore an achiral meso compound.[7]

-

(1α,2β,3α)-isomer: The methyl groups at C-1 and C-3 are cis, but the group at C-2 is trans to them. This is also a meso compound.[7][9]

-

(1α,2α,3β)-isomer: The methyl groups at C-1 and C-2 are cis, while the group at C-3 is trans. This configuration is chiral and exists as a pair of enantiomers.[7]

The boiling point for the mixture of 1,2,3-trimethylcyclopentane diastereomers is generally higher than that of the 1,1,3-isomer, at around 118 °C.[1]

1,2,4-Trimethylcyclopentane

With methyl groups at the 1, 2, and 4 positions, this isomer also possesses three stereocenters, leading to multiple stereoisomers. Its physical properties are similar to the 1,2,3-isomer. Spectroscopic data, including ¹³C NMR, is available for its various stereoisomers.[10]

1,1,2-Trimethylcyclopentane

This isomer features a gem-dimethyl group at C-1 and a single methyl group at C-2. Like the 1,1,3-isomer, it has one chiral center (at C-2) and thus exists as a pair of enantiomers.

Section 4: Experimental Methodologies

The synthesis, separation, and identification of trimethylcyclopentane isomers require precise and validated experimental protocols.

Representative Synthesis: Alkylation of a Cyclopentene Precursor

While numerous routes to substituted cyclopentanes exist, a common strategy involves the stereoselective modification of a cyclopentene ring.[11][12] The synthesis of a specific trimethylcyclopentane isomer often requires a multi-step approach to control regioselectivity and stereochemistry. A generalized, conceptual synthesis could involve:

-

Preparation of a Substituted Cyclopentanone: Start with a commercially available cyclopentanone derivative. Perform methylation reactions (e.g., using methyl iodide and a strong base like LDA) to introduce methyl groups at the desired positions.

-

Reduction to Cyclopentanol: Reduce the ketone functionality to a hydroxyl group using a reducing agent like NaBH₄.

-

Dehydration to Cyclopentene: Dehydrate the alcohol to form a cyclopentene intermediate.

-

Stereoselective Hydrogenation: Perform a catalytic hydrogenation (e.g., using H₂ and Pd/C) of the double bond. The existing methyl groups on the ring will direct the approach of hydrogen, leading to a specific stereoisomer.

Causality: The choice of reagents and reaction sequence is paramount. For instance, using a bulky reducing agent in step 2 can influence the stereochemical outcome of the resulting alcohol, which in turn affects the final product after dehydration and hydrogenation.

Isomer Separation and Identification Workflow

A common challenge in organic synthesis and analysis is the separation and identification of a mixture of isomers. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

Protocol: GC-MS Analysis of a Trimethylcyclopentane Isomer Mixture

-

Sample Preparation: Dilute the isomer mixture in a volatile organic solvent (e.g., hexane) to an appropriate concentration (~100 ppm).

-

GC Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl-dimethylpolysiloxane).[13] The separation of alkane isomers is driven by differences in their boiling points and van der Waals interactions with the stationary phase.[14] More branched isomers are typically more volatile and elute earlier.

-

GC Method Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This temperature gradient is crucial for resolving compounds with close boiling points.[13]

-

MS Detector: Operate in Electron Ionization (EI) mode, scanning from m/z 40 to 200.

-

-

Data Analysis:

-

Retention Time: Compare the retention times of the peaks in the chromatogram to known standards or published retention indices to tentatively identify the isomers.[4]

-

Mass Spectra: Confirm the identity of each eluting compound by comparing its mass spectrum to a reference library (e.g., NIST).

-

Self-Validation: The protocol is self-validating through the combination of two independent data points: retention time and the mass spectral fragmentation pattern. A match in both provides a high degree of confidence in the identification.

Caption: Workflow for GC-MS analysis of trimethylcyclopentane isomers.

Section 5: Conclusion

The structural isomers of this compound provide a rich landscape for studying the fundamental principles of organic chemistry. Their subtle differences in atomic connectivity and spatial arrangement lead to distinct physical properties and spectroscopic signatures. For researchers in materials science and drug development, a thorough understanding of these isomers is not merely academic; it is essential for controlling reaction outcomes, purifying products, and ultimately understanding structure-activity relationships. The validated protocols and analytical workflows presented here offer a robust framework for the confident synthesis, separation, and characterization of these and other complex isomeric systems.

References

-

ChemSrc. (2025, August 25). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). (1R,3R)-1,2,3-Trimethylcyclopentane. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Draw all stereoisomers of 1,2,3-trimethylcyclopentane and give the relationship between the stereoisomers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted Cyclopentanones. Retrieved from [Link]

-

Paquette, L. A., & Moriarty, R. M. (2000). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Conjugated. (2018, February 21). Stereo-isomers of trimethyl cyclopentane. WordPress.com. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,1,3-trimethyl cyclopentane, 4516-69-2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-86. Retrieved from [Link]

-

ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane. Retrieved from [Link]

-

Soják, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). cis,trans,cis-1,2,3-Trimethylcyclopentane. NIST Chemistry WebBook. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane. PubChem. Retrieved from [Link]

-

Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Trimethylcyclopentane. PubChem. Retrieved from [Link]

Sources

- 1. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]

- 2. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:4516-69-2 | Chemsrc [chemsrc.com]

- 6. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

- 7. 1,2,3-Trimethylcyclopentane|C8H16|CAS 2613-69-6 [benchchem.com]

- 8. sharadpra.wordpress.com [sharadpra.wordpress.com]

- 9. cis,trans,cis-1,2,3-Trimethylcyclopentane [webbook.nist.gov]

- 10. (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | C8H16 | CID 17779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclopentane synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

1,1,3-Trimethylcyclopentane stereoisomerism

An In-depth Technical Guide to the Stereoisomerism of 1,1,3-Trimethylcyclopentane

Abstract

This compound (C8H16) is an alicyclic hydrocarbon notable for its specific stereochemical properties. Unlike its more complex isomers, such as 1,2,3-trimethylcyclopentane, its stereoisomerism is defined by a single chiral center at the C3 position. This guide provides a comprehensive technical analysis of this compound's stereochemistry, from the fundamental identification of its stereocenter to the practical methodologies for the synthesis, separation, and characterization of its enantiomers. We will explore the causal logic behind experimental designs for enantiomeric resolution via chiral chromatography and discuss the physicochemical properties that differentiate the (R)- and (S)-isomers. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism in saturated cyclic systems.

Introduction

Stereoisomerism, the study of molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a cornerstone of modern chemistry and pharmacology. In cyclic systems, the constrained conformational flexibility introduces complex stereochemical relationships. This compound serves as an excellent model for understanding fundamental chirality in cycloalkanes. Its structure, featuring a gem-dimethyl group at one carbon and a single methyl group at another, results in a single point of chirality.

This compound and its isomers are found in petroleum products and are recognized as components of gasoline exhaust.[1] Due to their high resistance to aerobic biodegradation, specific isomer ratios can serve as stable markers for identifying sources of hydrocarbon contamination.[1] A thorough understanding of its stereoisomers is therefore crucial for applications ranging from environmental forensics to advanced organic synthesis where precise stereochemical control is paramount.

Part 1: Stereochemical Analysis of this compound

The stereochemical identity of this compound is determined by a careful analysis of its carbon framework to identify stereocenters.

Identification of the Chiral Center

A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups.

-

Carbon 1 (C1): This carbon is bonded to two identical methyl (-CH3) groups, a methylene group (-CH2-) of the ring (C2), and another carbon of the ring (C5). Since two of its substituents are identical, C1 is achiral .

-

Carbon 3 (C3): This carbon is bonded to four distinct groups:

-

A methyl (-CH3) group.

-

A hydrogen (-H) atom.

-

A ring segment leading towards the gem-dimethyl group (-CH2-C(CH3)2-).

-

A ring segment leading away from the gem-dimethyl group (-CH2-CH2-). Because all four groups are different, C3 is a chiral center .

-

With only one chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. The total number of possible stereoisomers is 2^n, where n=1, resulting in two stereoisomers.

The Enantiomeric Pair: (R)- and (S)-1,1,3-Trimethylcyclopentane

The two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Identify the Substituents: The four groups attached to the chiral C3 are: -CH3, -H, -CH2C(CH3)2CH2- (pathway towards C1), and -CH2CH2C(CH3)2- (pathway away from C1).

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter.

-

Priority 1: The carbon of the ring at position 2 (-C H2C(CH3)2-), as it is connected to a quaternary carbon (C1).

-

Priority 2: The carbon of the ring at position 4 (-C H2CH2-), as it is connected to another methylene carbon (C5).

-

Priority 3: The methyl group (-C H3).

-

Priority 4: The hydrogen atom (-H ).

-

-

Determine Configuration: Orient the molecule so the lowest priority group (-H) points away from the viewer.

-

If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is (R) .

-

If the sequence proceeds in a counter-clockwise direction, the configuration is (S) .

-

Caption: Logical relationship of this compound stereoisomers.

Part 2: Physicochemical Properties of Stereoisomers

Enantiomers possess identical physical properties in an achiral environment but differ in their interaction with chiral phenomena, most notably plane-polarized light.

Comparative Data Table

| Property | Racemic this compound | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₈H₁₆[2] | C₈H₁₆[3] | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [2] | 112.21 g/mol [3] | 112.21 g/mol |

| CAS Number | 4516-69-2[2] | Not assigned | 1302330-76-2 (for (3S))[3] |

| Appearance | Colorless liquid[4] | Colorless liquid | Colorless liquid |

| Boiling Point | ~105-118 °C[5][6] | ~105-118 °C | ~105-118 °C |

| Density | Data varies | Identical to (R) | Identical to (S) |

| Water Solubility | 3.73 mg/L at 25 °C[4] | 3.73 mg/L at 25 °C | 3.73 mg/L at 25 °C |

| Optical Activity | 0° (inactive) | Equal and opposite to (S) | Equal and opposite to (R) |

Spectroscopic Characterization

-

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy: The enantiomers of this compound are indistinguishable by standard MS and IR techniques, as these methods are insensitive to chirality. Both enantiomers will produce identical fragmentation patterns and vibrational spectra.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. However, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to the separation of corresponding peaks (diastereotopic shifts) in the NMR spectrum, allowing for the determination of enantiomeric excess.

Part 3: Synthesis and Stereocontrol

The synthesis of this compound typically yields a racemic mixture unless a stereoselective method is employed.

General Synthetic Approach: Racemic Synthesis

A plausible route to racemic this compound is the catalytic hydrogenation of an appropriate trimethylcyclopentene precursor, such as 1,5,5-trimethylcyclopent-1-ene. The hydrogenation process, using catalysts like platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), would add hydrogen across the double bond. Since the substrate is prochiral, this non-stereoselective addition results in a 1:1 mixture of the (R)- and (S)-enantiomers.

Caption: General workflow for the synthesis of racemic this compound.

Strategies for Asymmetric Synthesis

Achieving an enantiomerically enriched sample requires an asymmetric synthesis strategy. A key approach would be asymmetric hydrogenation, where a chiral catalyst transfers stereochemical information to the final product. For instance, using a catalyst system composed of a transition metal (e.g., Rhodium, Ruthenium) complexed with a chiral phosphine ligand (e.g., BINAP) could selectively produce one enantiomer over the other. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).

Part 4: Enantiomeric Resolution and Analysis

The separation of enantiomers, known as chiral resolution, is a critical process in pharmaceutical development and fine chemical synthesis.[7] Since enantiomers have identical physical properties, separation relies on exploiting their differential interactions within a chiral environment.[7] Chiral chromatography is the most powerful and widely used technique for this purpose.[8][9]

Experimental Protocol: Analytical Separation by Chiral Gas Chromatography (GC)

Principle: Chiral GC separates enantiomers based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase (CSP). The CSP, often a cyclodextrin derivative, forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, enabling separation.[10]

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column coated with a chiral stationary phase, such as a derivative of β-cyclodextrin (e.g., Chiraldex B-DM).

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of racemic this compound in a volatile solvent like hexane.

-

Injection: Inject 1 µL of the sample into the GC inlet using a split injection mode (e.g., 50:1 split ratio).

-

GC Conditions:

-

Inlet Temperature: 200 °C.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 120 °C at a rate of 2 °C/min.

-

Detector Temperature: 250 °C.

-

-

Data Analysis: The two enantiomers will elute at different retention times. The peak area of each can be integrated to determine the enantiomeric ratio or enantiomeric excess (e.e.).

Caption: Workflow for the enantiomeric separation via chiral gas chromatography.

Preparative Separation: Chiral High-Performance Liquid Chromatography (HPLC)

For isolating larger quantities of each enantiomer, preparative chiral HPLC is the method of choice. The principles are similar to chiral GC, but it uses a liquid mobile phase and a solid CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds.[10] The separated fractions corresponding to each enantiomer can be collected, and the solvent evaporated to yield the pure enantiomers.

Conclusion

This compound provides a clear and instructive example of molecular chirality arising from a single stereocenter within a cyclic alkane structure. It exists as a pair of enantiomers, (R) and (S), which are identical in most physical respects but separable through their interaction with a chiral environment. The technical protocols for analysis and resolution, primarily through chiral chromatography, are well-established and essential for any application requiring enantiomerically pure material. This guide has provided the foundational knowledge and practical frameworks necessary for researchers to confidently approach the synthesis, analysis, and separation of these and similar chiral molecules.

References

- Stereo-isomers of trimethyl cyclopentane. (2018).

- (1R,3R)-1,2,3-Trimethylcyclopentane. Wikipedia.

- Draw all stereoisomers of 1,2,3-trimethylcyclopentane and give the relationship between the... Homework.Study.com.

- This compound.

- This compound 4516-69-2 wiki. Guidechem.

- cis,trans,cis-1,2,3-Trimethylcyclopentane. NIST WebBook.

- This compound | 4516-69-2. Benchchem.

- Cyclopentane, 1,1,3-trimethyl-. NIST WebBook.

- 1,1,3-trimethyl cyclopentane, 4516-69-2. The Good Scents Company.

- (3S)-1,1,3-trimethylcyclopentane.

- An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane. Benchchem.

- Enantiomers and Their Resolution. MDPI.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.

- This compound | CAS#:4516-69-2. Chemsrc.

- This compound (C8H16). PubChemLite.

- Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane.

- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.

- Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment.

- Preparative separation of the enantiomers of trans,trans- and cis,trans-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, main pheromone components of Adrena bees, by liquid chromatography on triacetycellulose. (1984). RSC Publishing.

Sources

- 1. This compound | 4516-69-2 | Benchchem [benchchem.com]

- 2. This compound | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-1,1,3-trimethylcyclopentane | C8H16 | CID 59954436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]

- 6. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]

- 7. mdpi.com [mdpi.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of 1,1,3-Trimethylcyclopentane

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,3-trimethylcyclopentane (C₈H₁₆, CAS No: 4516-69-2). Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with practical insights into their experimental determination. The structure of this guide is designed to offer a holistic understanding, from fundamental principles to detailed experimental workflows.

Introduction: The Significance of this compound and Its Thermodynamic Profile

This compound is a saturated alicyclic hydrocarbon. Its molecular structure, featuring a five-membered ring with three methyl group substituents, results in specific conformational isomers that influence its macroscopic thermodynamic properties. A thorough understanding of these properties, including enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications. In the pharmaceutical industry, such data can be vital for understanding the solvation and binding thermodynamics of drug candidates with similar structural motifs. In chemical engineering, this information is essential for process design, reaction optimization, and safety assessments. This guide will delve into the key thermodynamic parameters of this compound, providing both curated data and the experimental context for their measurement.

Core Thermodynamic Data of this compound

The following tables summarize the critically evaluated thermodynamic data for this compound. The primary source for this comprehensive data is the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated recommendations over a wide range of temperatures and pressures[1].

Table 1: Key Thermodynamic Properties

| Property | Value | Phase | Source |

| Molar Mass | 112.2126 g/mol | - | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 39.83 kJ/mol | Ideal Gas | [3] |

| Standard Enthalpy of Formation (ΔfH°gas) | -153.07 kJ/mol | Ideal Gas | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 36.00 kJ/mol | Liquid | [3] |

| Critical Temperature (Tc) | Not explicitly found | - | |

| Critical Pressure (Pc) | 3107.10 kPa | - | [3] |

Note: The values for ΔfG° and ΔfH°gas from Cheméo are calculated properties and should be considered in conjunction with experimentally derived data where available.

The NIST/TRC Web Thermo Tables offer extensive datasets for various thermodynamic properties as a function of temperature. While a full reproduction of these tables is beyond the scope of this guide, the following sections provide an overview of the available data and its significance.

Ideal Gas Thermodynamic Properties

The NIST/TRC Web Thermo Tables contain critically evaluated data for the ideal gas phase of this compound for the following properties over a temperature range of 200 K to 1000 K[1]:

-

Heat Capacity at Constant Pressure (Cp)

-

Enthalpy (H)

-

Entropy (S)

This data is fundamental for modeling the behavior of this compound in the vapor phase, which is essential for distillation, vapor-liquid equilibrium calculations, and reaction engineering.

Liquid Phase Thermodynamic Properties

For the liquid phase in equilibrium with its vapor, the NIST/TRC Web Thermo Tables provide critically evaluated data for[1]:

-

Heat Capacity at Saturation Pressure (Csat)

-

Enthalpy (H)

-

Entropy (S)

These properties are available over a temperature range from approximately 130.6 K to 550 K[1]. This information is critical for understanding the behavior of the bulk liquid, including its ability to store thermal energy and its phase behavior.

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data is paramount. This section provides an in-depth look at the established experimental methodologies for determining the key thermodynamic properties of volatile organic compounds like this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For a combustible compound like this compound, it is determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices:

-